

Application Notes and Protocols: Studying Avibactam Binding to Penicillin-Binding Proteins (PBPs)

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Compound of Interest

Compound Name: Avibactam, (+)-

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These application notes provide a detailed overview of key techniques used to characterize the binding of Avibactam, a non- β -lactam β -lactamase inhibitor, to its secondary targets, the penicillin-binding proteins (PBPs). Understanding these interactions is crucial for elucidating the full spectrum of Avibactam's activity and for the development of novel antibacterial therapies.

Introduction

Avibactam is a potent inhibitor of a wide range of serine β -lactamases, protecting β -lactam antibiotics from degradation.^[1] While its primary role is as a β -lactamase inhibitor, Avibactam also exhibits weak to moderate antibacterial activity due to its ability to covalently bind to and inhibit bacterial PBPs.^{[2][3][4]} PBPs are essential enzymes involved in the final steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall.^{[2][5]} Inhibition of these enzymes disrupts cell wall integrity, leading to bacterial cell death. The structural similarity between the active sites of β -lactamases and PBPs underlies Avibactam's ability to interact with both targets.^[2] This document outlines several robust methods for studying the kinetics and thermodynamics of Avibactam-PBP interactions.

Quantitative Data Summary

The following tables summarize the reported binding affinities of Avibactam for various PBPs from different bacterial species, primarily determined by competition assays with a fluorescent penicillin derivative, Bocillin FL. The 50% inhibitory concentration (IC₅₀) is the concentration of Avibactam required to inhibit 50% of Bocillin FL binding to a specific PBP.

Table 1: IC₅₀ Values of Avibactam for PBPs of Gram-Negative Bacteria

Bacterial Species	PBP Target	IC ₅₀ (µg/mL)	Reference
Escherichia coli	PBP2	0.92	[2] [3] [4]
Pseudomonas aeruginosa	PBP2	1.1	
PBP3	Moderate Binding	[2]	
PBP4	Moderate Binding	[2]	
Haemophilus influenzae	PBP2	3.0	[2] [3] [4]
Klebsiella pneumoniae	PBP2	2	[6]

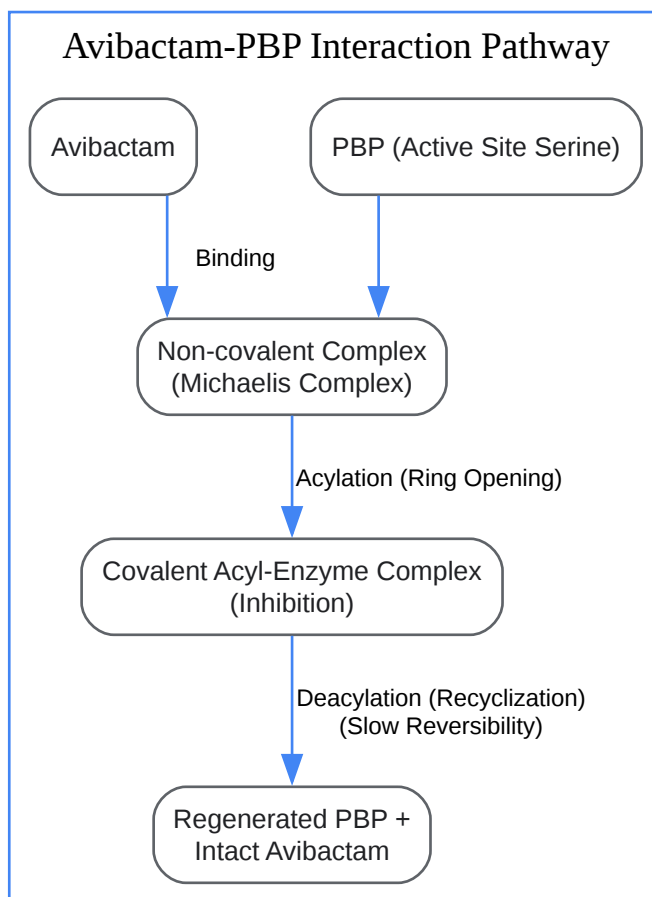
Table 2: IC₅₀ Values of Avibactam for PBPs of Gram-Positive Bacteria

Bacterial Species	PBP Target	IC ₅₀ (µg/mL)	Reference
Staphylococcus aureus	PBP2	51	[2] [3] [4]
PBP3	Some Binding	[2]	
Streptococcus pneumoniae	PBP3	8.1	[2] [3] [4]

Mechanism of Avibactam Action on PBPs

Avibactam, a diazabicyclooctane (DBO), does not possess a traditional β -lactam ring.[\[1\]](#)[\[2\]](#) Its inhibitory mechanism involves the covalent acylation of the active site serine residue within the

PBP.[2][7] This reaction is reversible, as the carbamoyl-enzyme complex can undergo deacylation, regenerating the intact inhibitor.[1]



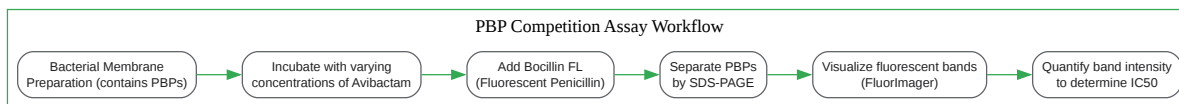
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Caption: Covalent inhibition of PBPs by Avibactam.

Experimental Protocols

PBP Competition Assay using Bocillin FL

This fluorescence-based assay is a common method to determine the relative binding affinity (IC₅₀) of a compound for various PBPs. It relies on the competition between the test compound (Avibactam) and a fluorescently labeled penicillin (Bocillin FL) for binding to the PBPs present in bacterial membrane preparations.



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Caption: Workflow for the PBP competition assay.

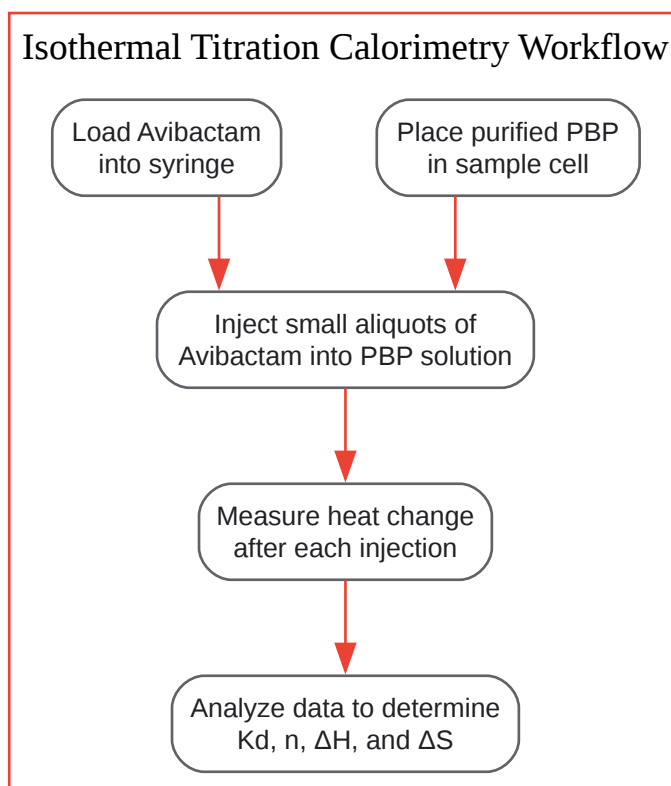
Protocol:

- Preparation of Bacterial Membranes:
 - Grow the bacterial strain of interest to the mid-logarithmic phase.
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Lyse the cells using a French press or sonication.
 - Remove unbroken cells by low-speed centrifugation.
 - Isolate the membrane fraction by ultracentrifugation.
 - Resuspend the membrane pellet in a storage buffer and determine the total protein concentration (e.g., using a BCA assay). Store at -80°C.
- Competition Binding Assay:
 - In a microcentrifuge tube, combine the bacterial membrane preparation (10-120 µg of total protein, depending on the bacterial species) with increasing concentrations of Avibactam (e.g., 0.0075 to 256 mg/L).^{[6][8]}
 - Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow Avibactam to bind to the PBPs.^[9]

- Add Bocillin FL to a final concentration of 25 μ M and incubate for an additional period (e.g., 10-30 minutes) at 37°C in the dark.[9]
- Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.
- Gel Electrophoresis and Visualization:
 - Separate the proteins on an SDS-polyacrylamide gel.
 - Visualize the fluorescently labeled PBPs using a fluorescence imager with appropriate excitation and emission wavelengths for the fluorophore on Bocillin FL.
- Data Analysis:
 - Quantify the fluorescence intensity of each PBP band using densitometry software.
 - Determine the IC₅₀ value for each PBP by plotting the percentage of Bocillin FL binding inhibition against the logarithm of the Avibactam concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between Avibactam and a purified PBP.[10]



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Caption: Workflow for Isothermal Titration Calorimetry.

Protocol:

- Protein Purification:
 - Clone, express, and purify the PBP of interest to homogeneity.
 - Ensure the protein is correctly folded and active.
- Sample Preparation:
 - Dialyze both the purified PBP and Avibactam extensively against the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5) to minimize heat of dilution effects.
 - Determine the accurate concentrations of the protein and ligand.

- ITC Experiment:
 - Set the experimental temperature (e.g., 25°C).
 - Load the purified PBP into the sample cell of the ITC instrument.
 - Load Avibactam into the injection syringe.
 - Perform a series of injections of Avibactam into the PBP solution, allowing the system to reach equilibrium after each injection.
 - A control experiment titrating Avibactam into the buffer alone should be performed to determine the heat of dilution.
- Data Analysis:
 - Integrate the heat flow data for each injection to obtain the heat change per mole of injectant.
 - Subtract the heat of dilution from the raw data.
 - Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

X-ray Crystallography

This technique provides high-resolution structural information on the Avibactam-PBP complex, revealing the precise molecular interactions at the atomic level.

Protocol:

- Protein Crystallization:
 - Purify the target PBP to a high degree of purity and concentration.
 - Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-diffracting crystals of the apo-PBP.

- Complex Formation:
 - Soak the apo-PBP crystals in a solution containing Avibactam.
 - Alternatively, co-crystallize the PBP with Avibactam.
- Data Collection and Structure Determination:
 - Expose the crystals to a high-intensity X-ray beam (e.g., at a synchrotron source) and collect diffraction data.
 - Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
 - Refine the atomic model of the Avibactam-PBP complex against the experimental data.
- Structural Analysis:
 - Analyze the final structure to identify key hydrogen bonds, hydrophobic interactions, and conformational changes upon Avibactam binding.[\[1\]](#)[\[11\]](#)

Fluorescence Polarization/Anisotropy

This method measures the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger partner. It can be used to determine binding affinities and kinetics in real-time.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protocol:

- Reagents:
 - Purified PBP.
 - Fluorescently labeled penicillin, such as Bocillin FL.[\[12\]](#)[\[14\]](#)
 - Avibactam.
- Assay Setup:

- In a microplate, add a fixed concentration of the purified PBP and Bocillin FL.
- Add varying concentrations of Avibactam to the wells.
- Measurement:
 - Measure the fluorescence polarization or anisotropy of the samples over time using a plate reader equipped with polarizers.
 - Binding of the large PBP to the small fluorescent probe will slow its rotation, resulting in an increase in polarization. Avibactam will compete for binding, leading to a decrease in polarization.
- Data Analysis:
 - Plot the change in fluorescence polarization as a function of Avibactam concentration.
 - Fit the data to a competition binding equation to determine the K_i or IC_{50} value.

Conclusion

The techniques described in these application notes provide a comprehensive toolkit for characterizing the interaction of Avibactam with bacterial PBPs. A multi-faceted approach, combining kinetic, thermodynamic, and structural studies, will yield a detailed understanding of Avibactam's mechanism of action at these important secondary targets. This knowledge is invaluable for the rational design of next-generation β -lactamase inhibitors with enhanced PBP affinity, potentially leading to new combination therapies with improved antibacterial spectra.

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